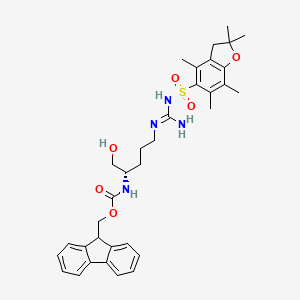

Fmoc-Arg(pbf)-OL

Description

Significance of Arginine Residues in Peptide Design and Biological Function

Arginine is a unique amino acid that plays a critical role in the structure and function of proteins and peptides. researchgate.net Its defining feature, the guanidinium (B1211019) group, is strongly basic and remains protonated under physiological conditions, conferring a positive charge to the molecule. nih.govnih.gov This charge is fundamental to many of arginine's biological roles.

The guanidinium moiety's ability to form multiple hydrogen bonds and engage in electrostatic interactions, such as salt bridges and cation-π interactions, is crucial for stabilizing the three-dimensional structures of proteins. nih.govresearchgate.net Arginine residues are often found at the active sites of enzymes, where they participate in substrate binding and catalysis. nih.gov Furthermore, arginine is a key component of cell-penetrating peptides (CPPs), which are used to deliver therapeutic agents into cells. researchgate.netnih.govmdpi.com The number and position of arginine residues within these peptides significantly influence their cellular uptake efficiency. mdpi.com Arginine-rich proteins are also involved in diverse regulatory pathways, including gene expression and mRNA splicing. researchgate.net

Beyond its structural and functional roles, arginine is a metabolic precursor for important signaling molecules like nitric oxide (NO) and is involved in the urea (B33335) cycle. nih.gov Its versatility makes it an indispensable component in the design of therapeutic peptides and other bioactive molecules. nih.govchemimpex.com

Evolution of Protecting Group Strategies for Arginine in Solid-Phase Peptide Synthesis (SPPS)

The successful synthesis of arginine-containing peptides via SPPS is heavily reliant on the effective protection of its reactive guanidino group to prevent side reactions. nih.govcpcscientific.com The choice of protecting group is critical and has evolved significantly over time.

Early strategies for arginine protection in peptide synthesis had notable drawbacks. The tosyl (Tos) group, initially used in Boc chemistry, required harsh cleavage conditions with strong acids like anhydrous hydrogen fluoride (B91410) (HF). mdpi.com Another early protecting group, the nitro (NO2) group, has been revisited as it can prevent the formation of δ-lactam, a major side reaction during arginine incorporation. nih.govmdpi.comresearchgate.net However, its removal can be problematic. researchgate.net

The development of the Fmoc/tBu strategy necessitated the search for new arginine protecting groups that were stable to the basic conditions used for Fmoc removal but labile to cleavage by trifluoroacetic acid (TFA). wikipedia.org This led to the introduction of sulfonyl-based protecting groups.

The quest for an ideal arginine protecting group for Fmoc-SPPS led to the development of several sulfonyl-based moieties. Among the first were the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) and the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) groups. ub.edusemanticscholar.org While Pmc offered faster deprotection times compared to Mtr, it still presented challenges, especially in peptides with multiple arginine residues. semanticscholar.orgnih.gov

A significant breakthrough came with the introduction of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. semanticscholar.orgnih.gov The Pbf group was found to be more acid-labile than Pmc, allowing for more efficient removal during the final cleavage step with TFA. chemicalbook.comsemanticscholar.orgnih.gov This enhanced lability is attributed to the five-membered ring in its structure. nih.gov

Fmoc-Arg(Pbf)-OH has since become the most widely used derivative for incorporating arginine in Fmoc-based SPPS due to its balanced stability, ease of deprotection, and compatibility with standard protocols. chempep.comnih.gov It effectively prevents side reactions and is commercially available in high purity. chempep.comchemicalbook.com However, challenges remain, such as the potential for side reactions with tryptophan and the requirement for strong acids for its removal, which may not be suitable for all peptides. google.comacs.org

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C34H40N4O7S | chempep.comsigmaaldrich.com |

| Molecular Weight | 648.8 g/mol | chempep.comsigmaaldrich.com |

| Appearance | Off-white to white powder or crystals | chemimpex.comsigmaaldrich.com |

| Solubility | Soluble in DMF and DMSO | chempep.comcaymanchem.com |

| Storage Temperature | -20°C | sigmaaldrich.comcaymanchem.com |

Current Research Landscape and Future Directions for Fmoc-Arg(Pbf)-OH Investigations

Despite its widespread use, research continues to refine the application of Fmoc-Arg(Pbf)-OH and explore alternatives. A significant area of focus is mitigating side reactions, particularly the formation of δ-lactam during the coupling step, which leads to incomplete incorporation of arginine. nih.govcsic.es Strategies to optimize coupling conditions, such as using specific activating agents and controlling temperature, are being investigated to improve the efficiency of incorporating Fmoc-Arg(Pbf)-OH. csic.esresearchgate.net

The development of "greener" SPPS protocols is another active research area. This includes exploring alternative, less hazardous solvents to replace dimethylformamide (DMF) and developing more sustainable synthesis methods. researchgate.netrsc.org

Furthermore, the search for even more labile protecting groups for arginine continues. The 1,2-dimethylindole-3-sulfonyl (MIS) group, for instance, has been shown to be more acid-labile than Pbf, offering a potential advantage for synthesizing acid-sensitive peptides or those containing multiple arginine residues. ub.edusemanticscholar.org Additionally, revisiting older protecting groups like NO2 with modern removal techniques is also being explored. nih.govmdpi.comresearchgate.net Minimal protection strategies, which aim to use side-chain unprotected arginine, are also gaining attention to improve the atom economy of peptide synthesis. cpcscientific.comrsc.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H42N4O6S |

|---|---|

Molecular Weight |

634.8 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-hydroxypentan-2-yl]carbamate |

InChI |

InChI=1S/C34H42N4O6S/c1-20-21(2)31(22(3)28-17-34(4,5)44-30(20)28)45(41,42)38-32(35)36-16-10-11-23(18-39)37-33(40)43-19-29-26-14-8-6-12-24(26)25-13-7-9-15-27(25)29/h6-9,12-15,23,29,39H,10-11,16-19H2,1-5H3,(H,37,40)(H3,35,36,38)/t23-/m0/s1 |

InChI Key |

OCIHRKILVJXVGL-QHCPKHFHSA-N |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](CO)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(CO)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Fmoc Arg Pbf Oh

Established Synthetic Pathways for Fmoc-Arg(Pbf)-OH Preparation

The synthesis of Fmoc-Arg(Pbf)-OH is a multi-step process that requires careful protection and deprotection of arginine's functional groups to ensure high purity and yield.

The preparation of Fmoc-Arg(Pbf)-OH typically involves a sequential process where the different functional groups of the initial arginine molecule are protected and deprotected in a specific order. guidechem.comgoogle.com A common pathway begins with the protection of the carboxyl group, followed by the protection of the α-amino group, and then the guanidine (B92328) group. google.com

An established synthetic route employs an intermediate protecting group for the α-amino function, such as the tert-butoxycarbonyl (Boc) group, before the final Fmoc group is introduced. google.comchemicalbook.com This strategy prevents unwanted reactions at the α-amino position during the introduction of the bulky Pbf group onto the guanidine side chain. An older method utilized the benzyloxycarbonyl (Cbz) group for this intermediate protection step. google.comgoogle.com

The general sequence of this multi-step synthesis is outlined below:

Esterification : The carboxyl group of arginine is first esterified, for example, by reacting L-arginine hydrochloride with methanol (B129727) and dichlorosulfoxide to form the methyl ester dihydrochloride (B599025) intermediate. guidechem.comgoogle.comchemicalbook.com

Intermediate Amino Group Protection : The α-amino group of the arginine ester is protected. A widely used method involves the introduction of a Boc group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). guidechem.comgoogle.comchemicalbook.com

Guanidine Group Protection : The Pbf group is introduced onto the guanidine side chain by reacting the intermediate with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) in the presence of a base like potassium carbonate. guidechem.comgoogle.comchemicalbook.com

Intermediate Amino Group Deprotection : The Boc group is removed from the α-amino position, typically under acidic conditions (e.g., using HCl in ethyl acetate), to yield H-Arg(Pbf)-OMe. google.comchemicalbook.com

Saponification : The methyl ester protecting the carboxyl group is hydrolyzed using a base such as sodium hydroxide (B78521) (NaOH) to yield the free acid, H-Arg(Pbf)-OH. guidechem.comgoogle.comchemicalbook.com

Final Amino Group Protection : The final Fmoc protecting group is introduced onto the α-amino group by reacting H-Arg(Pbf)-OH with a reagent like N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to give the final product, Fmoc-Arg(Pbf)-OH. google.comchemicalbook.com

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Carboxyl Esterification | Arginine, Methanol, Dichlorosulfoxide | Arg-OMe·2HCl |

| 2 | α-Amino Protection | (Boc)₂O, Sodium Bicarbonate | Boc-Arg-OMe·HCl |

| 3 | Guanidine Protection | Pbf-Cl, Potassium Carbonate | Boc-Arg(Pbf)-OMe |

| 4 | α-Amino Deprotection | HCl in Ethyl Acetate | H-Arg(Pbf)-OMe |

| 5 | Saponification | NaOH | H-Arg(Pbf)-OH |

| 6 | Fmoc Introduction | Fmoc-OSu, Na₂CO₃ | Fmoc-Arg(Pbf)-OH |

Efficiency and cost-effectiveness are significant considerations in the synthesis of Fmoc-Arg(Pbf)-OH, especially for industrial-scale production. google.comnih.gov Research has focused on optimizing reaction conditions and reagent stoichiometry to improve yields and reduce waste.

Optimization of Synthesis Efficiency and Reagent Utilization

Chemical Reactivity and Stability Considerations within Synthesis Protocols

The chemical stability of Fmoc-Arg(Pbf)-OH and its reactivity profile are critical factors during peptide synthesis. The protecting groups are designed to be stable under certain conditions while being removable under others. The Fmoc group is stable in acidic conditions but is readily cleaved by bases like piperidine (B6355638), while the Pbf group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA) during the final deprotection step. chempep.com However, the derivative is not without its challenges, including degradation over time in solution and a propensity for specific side reactions during activation.

A study comparing the stability of various Fmoc-Arg derivatives in solution found that Fmoc-Arg(Pbf)-OH, like Fmoc-Arg(Boc)₂-OH, degrades over time in common SPPS solvents such as DMF and NBP. nih.govresearchgate.netmdpi.com

| Compound | Solvent | Purity after 24h (%) | Purity after 1 week (%) |

|---|---|---|---|

| Fmoc-Arg(Pbf)-OH | DMF | 94 | 85 |

| NBP | 93 | 78 | |

| Fmoc-Arg(Boc)₂-OH | DMF | 93 | 85 |

| NBP | 93 | 80 | |

| Fmoc-Arg(NO₂)-OH | DMF | >99 | >99 |

| NBP | >99 | >99 |

The primary side reaction associated with the use of Fmoc-Arg(Pbf)-OH during peptide synthesis is the formation of a δ-lactam. rsc.orgresearchgate.netrsc.org This intramolecular cyclization occurs when the activated carboxyl group of the amino acid derivative is nucleophilically attacked by its own guanidine side chain. rsc.orgresearchgate.net This process forms a completely inactive species, which reduces the amount of available activated amino acid for the desired coupling reaction. rsc.orgresearchgate.net This can lead to lower yields and the formation of deletion sequences (peptides missing the intended arginine residue). rsc.orgrsc.org

The tendency for δ-lactam formation is a significant drawback of the Pbf protecting group compared to others like NO₂. nih.gov In a comparative study, after 30 minutes of activation, Fmoc-Arg(Pbf)-OH showed four times more δ-lactam formation (12%) than the NO₂-protected analogue (3%). nih.govmdpi.com This issue can be particularly problematic in less polar or more viscous solvents like N-butylpyrrolidinone (NBP), which can impair the penetration of the coupling reagents into the resin. rsc.orgresearchgate.net Strategies to mitigate this side reaction include performing the coupling at elevated temperatures (e.g., 45 °C) and using an in situ activation protocol where the activating agent is added in portions. rsc.orgresearchgate.net

Another consideration in peptide synthesis is potential side reactions with other amino acid residues. For instance, when synthesizing peptides containing both arginine and tryptophan, the choice of the arginine side-chain protecting group is crucial. The older Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group was known to cause significant alkylation of tryptophan residues during final acid cleavage. peptide.com The Pbf group was introduced as a superior alternative because it significantly reduces this unwanted alkylation of tryptophan, making Fmoc-Arg(Pbf)-OH the preferred derivative for preparing peptides containing both of these residues. peptide.com

Stability Profiles of Fmoc-Arg(Pbf)-OH in Diverse Solvents and Reaction Environments

The stability of Fmoc-Arg(Pbf)-OH is a critical factor for its successful storage and use in SPPS. Its stability is defined by the resilience of its two primary protecting groups—the base-labile Fmoc group and the acid-labile Pbf group—to various chemical conditions.

Fmoc Group Stability: The N-α-Fmoc group is stable under the acidic conditions used for side-chain deprotection but is readily cleaved by basic conditions. The standard method for its removal is treatment with a 20% solution of piperidine in a polar aprotic solvent like DMF. chempep.com

Pbf Group Stability: Conversely, the Pbf group on the guanidinium (B1211019) side chain is designed to be stable to the basic conditions of Fmoc removal. chempep.com It remains intact throughout the iterative cycles of peptide chain elongation. It is, however, efficiently cleaved by strong acids, most commonly with high concentrations of TFA, during the final deprotection and cleavage of the peptide from the resin support. chempep.com The cleavage of the Pbf group is reported to be approximately 1.5 to 2 times faster than the older Pmc protecting group. archive.org

Solvent Stability: Fmoc-Arg(Pbf)-OH demonstrates good stability in the polar organic solvents commonly used for SPPS, such as DMF, DMSO, and NBP. chempep.comnih.gov This solubility and stability are essential for efficient coupling reactions. Comparative studies have shown that the Pbf protecting group is stable in DMF and in the presence of coupling additives like OxymaPure, whereas other protecting group strategies, such as bis-Boc, can show limited stability under the same conditions. nih.gov

| Protecting Group | Stable Conditions | Labile Conditions | Reference |

|---|---|---|---|

| Fmoc (N-α) | Acidic (e.g., TFA) | Basic (e.g., 20% Piperidine in DMF) | chempep.com |

| Pbf (Side Chain) | Basic (e.g., 20% Piperidine in DMF) | Strongly Acidic (e.g., TFA) | chempep.com |

Advanced Strategies for Incorporating Fmoc Arg Pbf Oh in Solid Phase Peptide Synthesis Spps

Optimization of Coupling Conditions for Fmoc-Arg(Pbf)-OH

Evaluation of Coupling Reagent Systems (e.g., DIC/OxymaPure, DIC/HOBt/DMAP)

The choice of coupling reagent system significantly influences the efficiency of amide bond formation. Carbodiimide-based activators, such as N,N'-diisopropylcarbodiimide (DIC), are frequently used in conjunction with additives to form activated esters, enhance reaction rates, and suppress racemization. bachem.commerckmillipore.com

Historically, 1-hydroxybenzotriazole (HOBt) was a widely used additive. bachem.com However, safety concerns related to its potentially explosive nature have led to the adoption of alternatives. merckmillipore.com Ethyl cyano(hydroxyimino)acetate (OxymaPure) has emerged as a superior and safer replacement. nih.gov Studies have demonstrated that the DIC/OxymaPure system exhibits clear superiority to DIC/HOBt in terms of both reaction yield and the purity of the final product. nih.gov OxymaPure has the same pKa as HOBt (4.60) but lacks the hazardous benzotriazole structure. merckmillipore.com Its use in combination with DIC leads to the formation of highly reactive active esters that facilitate efficient acylation. merckmillipore.com

Another investigated strategy, particularly for coupling Fmoc-Arg(Pbf)-OH to a resin, is the DIC/HOBt/DMAP (4-dimethylaminopyridine) system. Research has indicated this to be a highly effective method for this specific, sterically hindered condensation. researchgate.net

Interactive Data Table: Comparison of Coupling Additives

| Additive | Key Advantages | System Example | Efficacy |

|---|---|---|---|

| OxymaPure | Safer than HOBt, superior yield and purity. nih.gov | DIC/OxymaPure | High |

| HOBt | Effective racemization suppressor. bachem.com | DIC/HOBt | Moderate to High |

| HOBt/DMAP | Effective for sterically hindered couplings. researchgate.net | DIC/HOBt/DMAP | High |

Impact of Reactant Molar Ratios on Coupling Efficiency and Yield

Minimizing the excess of reagents is crucial for process efficiency and cost-effectiveness, especially in large-scale synthesis. The molar ratios of the protected amino acid, coupling reagents, and additives directly affect coupling efficiency. An overabundance of reagents can lead to side reactions and complicate purification, while insufficient amounts result in incomplete coupling.

For the challenging incorporation of Fmoc-Arg(Pbf)-OH, a specific strategy has been developed to keep excesses to a minimum while ensuring high coupling efficiency. This optimized protocol proposes the use of 1.75 equivalents of Fmoc-Arg(Pbf)-OH, 1.8 equivalents of DIC, and 1.5 equivalents of OxymaPure relative to the resin loading capacity. rsc.org In other studies focusing on the condensation of Fmoc-Arg(Pbf)-OH onto a resin, an optimal molar ratio of the reactants was found to be 3:1. researchgate.net The variation in optimal ratios highlights the dependence on the specific reaction being performed (e.g., resin loading vs. peptide chain elongation).

Interactive Data Table: Optimized Molar Ratios for Fmoc-Arg(Pbf)-OH Coupling

| Reagent | Proposed Equivalents (Chain Elongation) rsc.org | Optimal Molar Ratio (Resin Condensation) researchgate.net |

|---|---|---|

| Fmoc-Arg(Pbf)-OH | 1.75 | 3 |

| DIC | 1.8 | - |

| OxymaPure | 1.5 | - |

| Reactants (General) | - | 3:1 (Amino Acid to Resin) |

Role of Elevated Temperature and Solvent Systems in Overcoming Viscosity Challenges (e.g., NBP)

The choice of solvent is a critical parameter in SPPS. While N,N-dimethylformamide (DMF) has been the standard, safety and environmental concerns have driven the search for greener alternatives. rsc.org N-butylpyrrolidinone (NBP) has been identified as a viable substitute, but its higher viscosity can impede the penetration of the coupling cocktail into the resin beads, exacerbating problems associated with difficult couplings like that of Fmoc-Arg(Pbf)-OH. rsc.orgresearchgate.net

To counteract this, performing the coupling reaction at an elevated temperature has proven effective. Maintaining a temperature of 45°C serves a dual purpose: it reduces the viscosity of NBP, thereby improving reagent diffusion into the resin matrix, and it accelerates the rate of the coupling reaction itself. rsc.orgresearchgate.net This thermal assistance is particularly beneficial for overcoming the steric hindrance associated with the Pbf group and ensuring complete reaction.

In Situ Activation Methodologies for Enhanced Arginine Incorporation

In situ activation, where the protected amino acid is activated directly in the reaction vessel containing the resin-bound peptide, is a cornerstone of modern SPPS. This approach is particularly advantageous for Fmoc-Arg(Pbf)-OH. A refined in situ strategy involves dissolving the Fmoc-Arg(Pbf)-OH and OxymaPure in the solvent (e.g., NBP) and adding this solution to the peptidyl-resin. rsc.orgresearchgate.net The reaction mixture is then brought to the optimized temperature (e.g., 45°C). rsc.orgresearchgate.net Following this, the carbodiimide (B86325) activator (DIC) is introduced, often in portions. For example, half the DIC is added and allowed to react for a period (e.g., 30 minutes), followed by the addition of the remaining DIC, sometimes with a small amount of extra Fmoc-Arg(Pbf)-OH. rsc.orgresearchgate.net This controlled, portion-wise addition of the activating agent helps to maintain a high concentration of the activated species throughout the reaction, driving the coupling to completion and minimizing side reactions like δ-lactam formation. rsc.orgresearchgate.net

Deprotection Kinetics and Methodological Refinements

The final stage of SPPS involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. The efficiency of this process, particularly the cleavage of the robust Pbf group from the arginine side chain, is critical for obtaining the desired peptide in high purity and yield.

Comparative Analysis of Pbf Group Cleavage Rates with Acidic Reagents (e.g., TFA)

The Pbf group is designed to be labile to strong acids, with trifluoroacetic acid (TFA) being the most common reagent used for final deprotection in Fmoc-based SPPS. chempep.com The cleavage is typically performed using a high concentration of TFA, often in a cocktail with scavengers to capture the reactive cationic species generated during the process. peptide.comthermofisher.com

The kinetics of Pbf group removal are generally favorable. Complete cleavage is usually achieved within one to two hours for most peptides. nih.gov However, for sequences containing multiple arginine residues, extended cleavage times may be necessary to ensure all Pbf groups are removed. nih.gov

When compared to other sulfonyl-based protecting groups for arginine, such as 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), the Pbf group demonstrates superior cleavage kinetics. peptide.comresearchgate.net In one comparative study, a three-hour treatment with TFA resulted in a 69% yield of the desired peptide when Arg(Pbf) was used, compared to only a 46% yield with Arg(Pmc), highlighting the greater acid lability of the Pbf group. peptide.compeptide.com This increased lability reduces the required exposure time to strong acid, which can be beneficial for sensitive peptide sequences.

Interactive Data Table: Pbf vs. Pmc Cleavage Efficiency

| Protecting Group | Reagent | Time | Yield of Desired Peptide peptide.compeptide.com |

|---|---|---|---|

| Pbf | TFA | 3 hours | 69% |

| Pmc | TFA | 3 hours | 46% |

Investigation of Alternative Fmoc Deprotection Reagents and their Efficiency

The standard reagent for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group in solid-phase peptide synthesis (SPPS) is piperidine (B6355638). However, concerns over its toxicity and the formation of byproducts have prompted investigations into safer and more efficient alternatives. Several reagents have been studied for their efficacy in the deprotection of Fmoc-amino acids, including Fmoc-Arg(Pbf)-OH.

Recent studies have explored the use of piperazine (PZ), 4-methylpiperidine (4MP), and pyrrolidine as alternative deprotection agents. The efficiency of these reagents has been evaluated by monitoring the deprotection kinetics of model amino acids, including Fmoc-L-Arginine(Pbf)-OH. The large size of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the arginine side chain can hinder the deprotection process, necessitating optimized conditions. mdpi.com For difficult amino acids like arginine with bulky protecting groups, an extra deprotection step may be required to minimize side reactions, rather than increasing reagent concentration or reaction time. mdpi.com

A solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to significantly reduce diketopiperazine (DKP) formation, a common side reaction in SPPS. nih.gov This alternative Fmoc-removal solution also demonstrated enhanced deprotection kinetics compared to the conventional 20% piperidine in dimethylformamide (DMF). nih.gov The formation of the precipitate 1,4-bis(9H-fluoren-9-ylmethyl)piperazine was also restrained with this mixture. nih.gov

Pyrrolidine has been identified as an effective base for Fmoc-removal in less polar, greener solvent mixtures, expanding the range of solvents that can be used in SPPS. acs.org However, the use of pyrrolidine can lead to an increase in side-product formation, such as diketopiperazine and aspartimide, in sequences prone to these reactions. acs.org

The following table summarizes the deprotection efficiency of various reagents for Fmoc-L-Arginine(Pbf)-OH under specific conditions.

| Deprotection Reagent | Concentration & Solvent | Time (min) | Deprotection Efficiency (%) | Reference |

|---|---|---|---|---|

| 4-Methylpiperidine (4MP) | 20% v/v in DMF | 10 | ~95% | mdpi.com |

| Piperazine (PZ) | 10% w/v in 9:1 DMF/ethanol | 10 | ~90% | mdpi.com |

| Piperidine (PP) | 20% v/v in DMF | 10 | ~98% | mdpi.com |

Strategies for Minimizing Side-Product Formation During Final Deprotection

The final deprotection step in SPPS, where the peptide is cleaved from the resin and side-chain protecting groups are removed, is critical for obtaining a high-purity product. The use of Fmoc-Arg(Pbf)-OH necessitates strong acid cleavage, typically with trifluoroacetic acid (TFA), which can lead to various side reactions. The Pbf protecting group, like other sulfonyl-based protecting groups, can be associated with the formation of N-sulfonated Arginine and O-sulfonated Serine and Threonine.

A primary concern is the generation of reactive carbocations from the cleavage of the Pbf group and other protecting groups. These cations can lead to the alkylation of sensitive residues such as tryptophan, methionine, and cysteine. To prevent these side reactions, scavengers are added to the cleavage cocktail.

Commonly used scavengers and their functions are detailed in the table below:

| Scavenger | Function | Typical Concentration | Reference |

|---|---|---|---|

| 1,2-Ethanedithiol (EDT) | Excellent scavenger for t-butyl cations, assists in Cys(Trt) removal, prevents Trp oxidation. | 2.5% | |

| Triisopropylsilane (TIS) | Effective, non-odorous substitute for EDT, efficient at quenching highly stabilized cations. | 2.5% | |

| Triethylsilane (TES) | Similar to TIS, effective scavenger for cations. | - | |

| Phenol | Offers some protection to Tyrosine and Tryptophan residues. | - | |

| Thioanisole | Accelerates Arg(Pmc/Pbf) removal in TFA. | - | |

| Water | Acts as a scavenger for t-butyl cations. | 2.5% - 5% | thermofisher.com |

For most peptides, a cleavage cocktail of TFA/TIS/water (95:2.5:2.5) is sufficient. However, for peptides containing multiple arginine residues protected with Pbf, extended cleavage times of up to four hours may be necessary for complete deprotection. thermofisher.comnih.gov In such cases, or when sensitive residues are present, more complex scavenger mixtures like Reagent K (TFA/phenol/water/thioanisole/EDT) or Reagent B (TFA/phenol/water/TIS) are recommended. thermofisher.com The use of Fmoc-Trp(Boc)-OH is also strongly advised to prevent the sulfonation of the tryptophan side chain by byproducts from the cleavage of the Pbf group.

Addressing Challenges in the Synthesis of Arginine-Rich and "Difficult" Peptide Sequences

Performance and Limitations of Fmoc-Arg(Pbf)-OH in Automated SPPS Protocols

The incorporation of Fmoc-Arg(Pbf)-OH in automated solid-phase peptide synthesis (SPPS) protocols can be challenging. A significant issue is the propensity of this amino acid derivative to form an inactive δ-lactam, which can lead to reduced yields and the formation of deletion peptides where the arginine residue is missing. rsc.orgresearchgate.net This problem can be particularly pronounced when using alternative solvents to DMF, such as N-butylpyrrolidinone (NBP), due to its higher viscosity which can impede the penetration of the coupling reagents into the resin. rsc.orgresearchgate.net

To address these challenges, a modified strategy for the incorporation of Fmoc-Arg(Pbf)-OH in SPPS at elevated temperatures (45 °C) has been proposed. This method involves using minimal excesses of reagents: 1.75 equivalents of the protected amino acid, 1.8 equivalents of diisopropylcarbodiimide (DIC), and 1.5 equivalents of OxymaPure. rsc.orgresearchgate.net The key to this strategy is an in situ activation where the Fmoc-Arg(Pbf)-OH and OxymaPure are added to the peptidyl-resin and allowed to reach the target temperature before the DIC is added in two portions. rsc.orgresearchgate.net The elevated temperature serves to both reduce the viscosity of the solvent and accelerate the coupling reaction. rsc.orgresearchgate.net

The Pbf group itself, while effective, can also present limitations. Its removal typically requires 1-2 hours in TFA, but peptides with multiple arginine residues may necessitate longer cleavage times for complete deprotection. nih.gov A newer derivative, Fmoc-Arg(MIS)-OH, where MIS is 1,2-dimethylindole-3-sulfonyl, has shown improved deprotection kinetics compared to Fmoc-Arg(Pbf)-OH. nih.gov

Mitigation of Peptide Aggregation and Loss during Synthetic Procedures

Peptide aggregation is a significant challenge in SPPS, particularly for arginine-rich and other "difficult" sequences. Aggregation can hinder both the coupling and deprotection steps, leading to incomplete reactions and lower purity of the final product. Arginine itself has been shown to be a suppressor of protein aggregation and can increase the solubility of peptides. nih.govplos.org It is thought to interact with aromatic residues and can form a "cage-like" solvation layer around hydrophobic moieties. nih.gov

Several strategies can be employed to mitigate peptide aggregation during synthesis:

Solvent Choice : The use of dipolar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) can help to improve the solvation of the peptide-resin complex.

Backbone Protection : The introduction of backbone-protecting groups, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can disrupt the intermolecular hydrogen bonding that leads to aggregation.

Pseudoproline Dipeptides : The insertion of pseudoproline dipeptides can introduce a "kink" into the peptide backbone, disrupting the formation of secondary structures that cause aggregation.

Chaotropic Agents : Arginine itself can act as a chaotropic agent, preventing protein misfolding and aggregation. nih.gov

The following table outlines some strategies to mitigate peptide aggregation:

| Strategy | Mechanism | Application | Reference |

|---|---|---|---|

| Use of dipolar aprotic solvents (e.g., DMSO) | Improves solvation of the peptide-resin complex. | General strategy for difficult sequences. | |

| Insertion of Gly-(Dmb)Gly dipeptides | Prevents aggregation and improves acylation and deprotection kinetics. | Useful for sequences containing Ala-Gly, often found in hydrophobic peptides. | |

| Use of arginine as an additive | Acts as a chemical chaperone and aggregation suppressant. | Can be used in solution to increase protein stability. | nih.gov |

Novel Approaches and Innovations in Fmoc-Arg(Pbf)-OH Utilization in SPPS

Application of Green Chemistry Principles in Fmoc-Arg(Pbf)-OH Based Peptide Synthesis

The principles of green chemistry are increasingly being applied to solid-phase peptide synthesis to reduce its environmental impact. A major focus has been on minimizing the use of hazardous solvents and reagents. While Fmoc-Arg(Pbf)-OH is a cornerstone of modern SPPS, its use is part of a process that traditionally relies on large volumes of solvents like DMF, NMP, and dichloromethane (CH₂Cl₂). csic.esrsc.org

The use of alternative protecting groups for arginine is also being explored from a green chemistry perspective. For instance, the nitro (NO₂) protecting group has been revisited as it can be removed under milder, greener conditions using stannous chloride (SnCl₂) in 2-methyltetrahydrofuran (B130290) (2-MeTHF), a more environmentally friendly solvent. nih.gov This contrasts with the Pbf group, which requires large volumes of TFA for its removal. researchgate.net The NO₂ group has also been shown to minimize the formation of the δ-lactam side product compared to Pbf. nih.gov

Minimal-Protection SPPS (MP-SPPS) is another green strategy that aims to reduce the use of side-chain protecting groups altogether. While Fmoc-Arg(Pbf)-OH is used in conventional SPPS to protect the guanidino group, MP-SPPS explores the use of derivatives like Fmoc-Arg(HCl)-OH, where the guanidino group is protected as a salt, thereby avoiding the need for a TFA-labile protecting group. researchgate.net

Development of One-Pot Condensation-Deprotection Methods Incorporating Fmoc-Arg(Pbf)-OH

The standard SPPS workflow involves discrete, sequential steps for amino acid coupling and Fmoc-group deprotection, separated by extensive washing procedures. iris-biotech.de This process is time-consuming and generates significant solvent waste. To address these limitations, research has focused on developing "one-pot" methods that combine the condensation (coupling) and deprotection steps, thereby streamlining the synthesis cycle. The development of such a method for a sterically hindered and problematic residue like Fmoc-Arg(Pbf)-OH is particularly challenging but offers substantial efficiency gains.

A primary obstacle in handling Fmoc-Arg(Pbf)-OH is its tendency to form a fully inactive δ-lactam, which reduces coupling efficiency and leads to the formation of deletion sequences (des-Arg peptides). rsc.org This issue can be worsened by factors like solvent choice and temperature. rsc.org Therefore, a successful one-pot strategy must first ensure a highly efficient initial coupling.

Recent studies have proposed strategies that lay the groundwork for one-pot procedures. One approach involves adding the deprotection reagent (e.g., piperidine) directly to the coupling cocktail after the condensation reaction is complete, eliminating intermediate washing steps. researchgate.net Another patented method involves adding a high-concentration, low-volume deprotection agent to the mixture from the preceding coupling cycle without a draining step. google.com

For Fmoc-Arg(Pbf)-OH, optimizing the initial condensation is paramount. Research has identified a robust strategy for its incorporation using N-butylpyrrolidinone (NBP) as a solvent at an elevated temperature of 45°C. rsc.org This temperature helps reduce the viscosity of NBP and accelerate the reaction. rsc.orgresearchgate.net The use of in situ activation with diisopropylcarbodiimide (DIC) and OxymaPure is a cornerstone of this optimized method. rsc.org While a fully realized one-pot condensation-deprotection protocol for Fmoc-Arg(Pbf)-OH is still an area of active development, these optimized coupling conditions are a critical prerequisite. Furthermore, the feasibility of incorporating Fmoc-Arg(Pbf)-OH in a one-pot sequence has been demonstrated in a system involving the removal of an orthogonal Alloc (allyloxycarbonyl) protecting group followed by peptide coupling in the same vessel. acs.org

Table 1: Optimized Conditions for the Condensation of Fmoc-Arg(Pbf)-OH This interactive table summarizes key parameters for improving the coupling efficiency of Fmoc-Arg(Pbf)-OH, a necessary foundation for developing one-pot methodologies.

| Parameter | Recommended Condition | Rationale |

| Solvent | N-butylpyrrolidinone (NBP) | An effective and less hazardous alternative to DMF; viscosity is reduced at higher temperatures. rsc.org |

| Temperature | 45 °C | Reduces solvent viscosity, facilitates penetration of reagents into the resin, and speeds up the coupling reaction. rsc.orgresearchgate.net |

| Activation | In situ with DIC / OxymaPure | Minimizes pre-activation time and potential side reactions like lactam formation. rsc.org |

| Reagent Ratio | ~1.75 eq. Fmoc-Arg(Pbf)-OH | Utilizes a minimal excess to ensure efficient coupling while controlling costs. rsc.org |

| Reagent Addition | Staggered addition of DIC | The coupling activator (DIC) is added in two portions 30 minutes apart to maintain activation throughout the reaction. rsc.org |

High-Throughput Synthesis Methodologies (e.g., Tea Bag Protocol)

High-throughput synthesis is essential for applications like drug discovery and epitope mapping, which require the rapid production of a large number of different peptide sequences for screening purposes. nih.govnih.gov The "tea bag" protocol is a well-established and powerful methodology for the simultaneous, parallel synthesis of tens to hundreds of peptides using the Fmoc/tBu strategy. nih.govresearchgate.net

The core principle of this technology involves enclosing the solid-phase resin for each unique peptide sequence within a porous, solvent-permeable polypropylene bag, or "tea bag". nih.gov This approach reverses the standard SPPS paradigm: instead of adding reagents to a single reactor, the microreactors (tea bags) are moved between common and individual reaction vessels. nih.gov

The workflow is designed for maximum efficiency:

Common Steps: All tea bags are placed together in a single large vessel for shared procedures like resin swelling, washing, and, most importantly, Fmoc deprotection. nih.govresearchgate.net This allows a single operation to be performed on all sequences simultaneously.

Parallel Coupling: For the amino acid coupling step, the bags are sorted and placed into separate vessels, each containing the activated amino acid required for that specific position in each sequence. nih.govresearchgate.net

Iteration: The bags are then pooled again for the common washing and deprotection steps before being re-sorted for the next coupling cycle.

This method has been successfully used to synthesize large libraries of peptides. In one documented example, fifty-two different peptides, with lengths ranging from seven to twenty amino acids and containing a wide variety of amino acid compositions, were synthesized in less than three weeks. nih.govresearchgate.net The process has also been optimized to incorporate green chemistry principles, with systems for recycling solvents and deprotection reagents, which can reduce N,N-dimethylformamide (DMF) usage by 25–30% and deprotection reagent usage by 50%. nih.govresearchgate.net The final cleavage and side-chain deprotection are performed individually for each peptide, allowing for the use of specific scavenger cocktails tailored to the peptide's sequence. nih.gov

Table 2: Generalized Workflow of the Tea Bag Protocol for SPPS This interactive table outlines the key stages in the high-throughput synthesis of multiple peptides using the tea bag methodology.

| Step | Procedure | Key Considerations |

| 1. Preparation | Resin is weighed and sealed inside uniquely labeled porous bags ("tea bags"). | Accurate labeling is critical for tracking each peptide sequence throughout the synthesis. |

| 2. Resin Swelling | All bags are placed in a common vessel with a suitable solvent (e.g., DCM, then DMF) to swell the resin beads. nih.gov | Proper swelling is necessary to ensure reagent accessibility. |

| 3. Fmoc Deprotection | All bags are submerged together in a deprotection solution (e.g., 20% piperidine in DMF) to remove the N-terminal Fmoc group. nih.govuci.edu | This is a "common step" that greatly enhances throughput. Alternative amines like 4-methylpiperidine can be used. nih.gov |

| 4. Washing | The pooled bags are washed multiple times with a solvent like DMF to remove excess deprotection reagent and byproducts. | Efficient washing is crucial to prevent side reactions in the next step. |

| 5. Sorting & Coupling | Bags are sorted based on the next amino acid in their sequence and placed into individual reaction vessels containing the corresponding activated Fmoc-amino acid. nih.gov | This is the "parallel step" where the unique sequences are built. |

| 6. Iteration | Steps 3 through 5 are repeated for each amino acid in the sequences. | The cycle of pooling, washing, deprotecting, washing, and sorting is the core of the method. |

| 7. Final Cleavage | After the final coupling, each bag undergoes a final Fmoc removal and thorough drying. The resin from each bag is then treated individually with a cleavage cocktail (e.g., TFA with scavengers) to deprotect side chains and release the peptide from the resin. nih.gov | Individual cleavage allows for optimization based on the specific amino acid composition of each peptide. |

Derivatives and Analogues of Fmoc Arg Pbf Oh in Specialized Research Applications

Isotopic Labeling of Arginine Derivatives for Structural Biology and NMR Spectroscopy

Isotopic labeling of amino acids is an indispensable tool in structural biology, enabling detailed investigation of peptide and protein structures, dynamics, and interactions through Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.netsigmaaldrich.com By replacing specific atoms with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can simplify complex NMR spectra and enhance signal sensitivity, allowing for the focused analysis of specific sites within a macromolecule. nih.govrsc.org

The synthesis of isotopically labeled Fmoc-Arg(Pbf)-OH is a key step for its use as a building block in Solid-Phase Peptide Synthesis (SPPS). medchemexpress.commedchemexpress.com These labeled compounds allow for the precise introduction of NMR-active nuclei into peptides. chempep.com

An enantioselective synthesis for α-Fmoc-Pbf-[2-¹³C]-L-arginine has been developed, starting from the commercially available precursor [2-¹³C]bromoacetic acid. ox.ac.uk More generally, methods exist to create selectively labeled L-arginine through multi-step organic synthesis routes using commercially available heavy isotope sources. nih.govresearchgate.net The resulting labeled arginine is then protected with Fmoc and Pbf groups to yield the final product suitable for SPPS. Commercially available versions include Fmoc-Arg(Pbf)-OH-¹³C₆ and Fmoc-Arg(Pbf)-OH (¹³C₆,¹⁵N₄), which are crucial for quantitative proteomics and structural biology studies. medchemexpress.commedchemexpress.comchempep.comisotope.com In the ¹³C NMR spectrum of α-Fmoc-Pbf-[2-¹³C]-L-arginine, the signal for the labeled C-2 carbon was observed to be broad at room temperature but sharpened significantly upon heating. ox.ac.uk

Isotopically labeled arginine derivatives are powerful probes for analyzing the conformation and interactions of peptides and proteins using NMR spectroscopy. nih.govresearchgate.net The incorporation of ¹³C and ¹⁵N isotopes creates isolated spin systems that simplify NMR spectra and provide a sensitive response to changes in the local chemical environment. nih.gov This approach facilitates the study of molecular recognition, enzymatic cycles, and the dynamic exchange between different conformational states which are crucial for protein function. nih.govnih.gov

For instance, studies on model peptides like Gly-Arg-Gly (GRG) and its longer counterparts (GRRG and GRRRG) using heteronuclear NMR on labeled arginine residues have revealed how neighboring charged residues influence conformational tendencies. biorxiv.orgnih.gov Specifically, these interactions were found to stabilize extended β-strand conformations. biorxiv.orgnih.gov In another application, ubiquitin labeled with ¹³Cδ/²Hβγ/¹⁵Nε arginine was used to study its interaction with the Sla1 SH3-3 domain, demonstrating the utility of these probes in analyzing rapid dynamics in protein complexes. nih.gov The use of labeled peptides is often essential because the cost of synthesizing the required milligram quantities for NMR analysis can be prohibitive otherwise. nih.gov

Exploration of Alternative Arginine Protecting Groups and their Comparative Performance

The nitro (NO₂) group is a revisited protecting group for the arginine guanidinium (B1211019) function. mdpi.com A significant advantage of the NO₂ group is its ability to prevent the formation of δ-lactam, a major side-reaction that occurs during the coupling step of arginine. mdpi.comnih.gov In Boc-based chemistry, the NO₂ group is typically removed during the final cleavage with strong acids like HF, although this can sometimes lead to the formation of ornithine as a byproduct. peptide.com

For Fmoc-SPPS, a key advantage is that the NO₂ group can be cleaved under mild conditions while the peptide is still attached to the resin. mdpi.comnih.gov The cleavage is achieved through reduction, using a reagent like tin(II) chloride (SnCl₂) in a mildly acidic solvent system, such as 2-MeTHF at 55 °C. mdpi.comnih.gov This orthogonality allows for the removal of the NO₂ group without affecting other acid-labile protecting groups on the peptide. nih.gov

Comparative studies have highlighted the advantages and disadvantages of Pbf relative to other protecting groups like NO₂, MIS, and Pmc. The Pbf group itself was an improvement over the earlier 4-methoxy-2,3,6-methylbenzenesulfonyl (Mtr) and 2,2,5,7,8-pentamethylchromanyl-6-sulfonyl (Pmc) groups, offering faster deprotection. nih.gov However, cleavage of Pbf still typically requires 1-2 hours in TFA and can be problematic in peptides with multiple arginines or tryptophan residues, where the cleaved Pbf can cause side reactions. nih.govgoogle.comsigmaaldrich.com

The NO₂ group offers superior prevention of δ-lactam formation compared to Pbf. mdpi.com Studies have shown that during the coupling step, Fmoc-Arg(NO₂)-OH has the least tendency to form the unwanted δ-lactam impurity. mdpi.com Furthermore, the use of Fmoc-Arg(Pbf)-OH significantly reduces the atom economy of a peptide synthesis compared to using unprotected arginine, and it is one of the most expensive protected amino acid derivatives. mdpi.comrsc.org The MIS group stands out for its exceptionally fast deprotection kinetics, offering a clear advantage in reducing synthesis time. nih.govresearchgate.net

Comparative Data on Arginine Protecting Groups

| Protecting Group | Key Feature | Deprotection Conditions | Advantage over Pbf | Disadvantage |

|---|---|---|---|---|

| Pbf | Standard in Fmoc-SPPS | TFA-based cleavage (1-2 hours) nih.gov | - | Prone to δ-lactam formation; extended cleavage times; potential side reaction with Trp google.commdpi.com |

| NO₂ | Prevents δ-lactam formation mdpi.com | SnCl₂ in mild acid (on-resin) nih.gov | Better prevention of δ-lactam side reaction; orthogonal cleavage possible mdpi.comnih.gov | Can form ornithine byproduct in some cleavage conditions peptide.com |

| MIS | Improved Deprotection Kinetics researchgate.net | 1:1 TFA/DCM (30 minutes) researchgate.net | Significantly faster deprotection nih.govresearchgate.net | Co-precipitation of byproduct with peptide in some scavenger cocktails researchgate.net |

Integration of Fmoc Arg Pbf Oh in Chemical Biology and Material Science Research

Synthesis of Peptides for Bioconjugation Studies

Fmoc-Arg(Pbf)-OH is integral to the solid-phase peptide synthesis (SPPS) of peptides intended for bioconjugation. chempep.com The Fmoc group provides temporary protection for the α-amino group, while the acid-labile Pbf group safeguards the reactive guanidinium (B1211019) side chain of arginine, preventing unwanted side reactions during peptide chain elongation. chempep.com

Incorporating Arginine for Enhanced Binding and Solubility Properties

The incorporation of arginine residues into peptides, facilitated by Fmoc-Arg(Pbf)-OH, is a strategic approach to enhance their physicochemical properties for bioconjugation. The positively charged guanidinium group of arginine can improve the solubility of peptides in aqueous media and plays a crucial role in mediating interactions with biological targets such as proteins and nucleic acids. chempep.com This makes arginine-containing peptides valuable components in the design of various bioconjugates, including cell-penetrating peptides (CPPs) and antimicrobial peptides. chempep.com The reliable and efficient incorporation of arginine using Fmoc-Arg(Pbf)-OH is a key step in the synthesis of these functional peptides. chempep.com

Design and Synthesis of Peptide-Oligonucleotide Conjugates via Chemoselective Reactions (e.g., Diels-Alder)

The synthesis of peptide-oligonucleotide conjugates (POCs) often employs chemoselective ligation strategies, where the peptide component, synthesized using building blocks like Fmoc-Arg(Pbf)-OH, is designed to react specifically with a modified oligonucleotide. One such powerful strategy is the Diels-Alder cycloaddition reaction, which is known for its high efficiency and selectivity in aqueous environments. oup.com

In a typical approach, a peptide is synthesized using standard Fmoc-based solid-phase chemistry, incorporating Fmoc-Arg(Pbf)-OH for arginine residues alongside other protected amino acids. oup.com Following assembly, the N-terminus of the peptide can be derivatized with a dienophile, such as a maleimide (B117702) group. Concurrently, an oligonucleotide is synthesized with a diene modification. The subsequent Diels-Alder reaction between the maleimide-functionalized peptide and the diene-modified oligonucleotide yields the desired POC. The use of Fmoc-Arg(Pbf)-OH ensures the integrity of the arginine side chain throughout the synthesis, allowing for its potential role in the final conjugate's structure and function. oup.com

| Component | Role in Peptide-Oligonucleotide Conjugation | Key Features |

| Fmoc-Arg(Pbf)-OH | Building block for arginine incorporation during peptide synthesis. | Pbf group protects the reactive guanidinium side chain. |

| Diels-Alder Reaction | Chemoselective ligation method for conjugating peptides and oligonucleotides. | Fast, efficient, and proceeds well in aqueous media. oup.com |

| Maleimide | Dienophile attached to the peptide. | Reacts specifically with a diene. |

| Diene | Functional group attached to the oligonucleotide. | Reacts specifically with a dienophile. |

Fabrication of Self-Assembling Peptide Systems

The unique properties of the Fmoc group, beyond its role as a protecting group, have been harnessed to drive the self-assembly of peptides into ordered nanostructures. nih.gov The hydrophobic and aromatic nature of the fluorenyl moiety promotes π-π stacking interactions, which are a major driving force for the aggregation of Fmoc-peptide conjugates into fibrils, tapes, and hydrogels. reading.ac.uk

Fmoc-Arg(Pbf)-OH in the Construction of Peptide Motifs for Self-Assembly (e.g., RGDS)

Fmoc-Arg(Pbf)-OH is a critical reagent in the synthesis of self-assembling peptides containing bioactive motifs, such as the well-known cell adhesion sequence Arginine-Glycine-Aspartic acid-Serine (RGDS). reading.ac.uk This sequence, found in fibronectin, is recognized by integrin receptors on cell surfaces and plays a vital role in cell attachment. nih.govreading.ac.uk

The synthesis of Fmoc-RGDS is achieved through standard Fmoc-SPPS, where Fmoc-Arg(Pbf)-OH is used to introduce the arginine residue. reading.ac.uk After the synthesis and purification, the resulting Fmoc-RGDS peptide, with the Fmoc group intentionally left on the N-terminus, can self-assemble in aqueous solutions. The self-assembly is primarily driven by the π-stacking of the Fmoc groups, leading to the formation of fibrillar nanostructures. reading.ac.ukresearchgate.net

Investigation of Hydrogelation Characteristics of Arginine-Containing Peptides

Peptides containing arginine, when conjugated with an Fmoc group, can form hydrogels at sufficiently high concentrations. reading.ac.ukresearchgate.net The self-assembly of Fmoc-RGDS, for instance, leads to the formation of a self-supporting hydrogel at a concentration of 2 wt% in water. reading.ac.uk These hydrogels are of significant interest in tissue engineering and regenerative medicine as they can provide a three-dimensional scaffold that mimics the extracellular matrix.

| Peptide | Self-Assembly Driver | Resulting Nanostructure | Hydrogel Formation |

| Fmoc-RGDS | π-stacking of Fmoc groups | Fibrils with a diameter of approximately 10 nm. researchgate.netrsc.org | Forms a self-supporting hydrogel at 2 wt% in water. reading.ac.uk |

| Fmoc-GRDS | π-stacking of Fmoc groups | Fibrils with a diameter of approximately 10 nm. researchgate.netrsc.org | Forms a hydrogel with different stability compared to Fmoc-RGDS. researchgate.netrsc.org |

Enzymatic and Catalytic Studies Incorporating Arginine-Containing Peptides

Arginine-containing peptides, synthesized using Fmoc-Arg(Pbf)-OH, have been investigated for their potential as catalysts. The guanidinium group of arginine can participate in hydrogen bonding and electrostatic interactions, making it a candidate for stabilizing transition states in chemical reactions.

Research into the catalytic activity of arginine-rich peptides has shown that they can act as catalysts for reactions such as the Diels-Alder reaction. soton.ac.uk In one study, peptides containing multiple arginine residues were synthesized and screened for their ability to catalyze the reaction between a fluorescein-labeled maleimide and a diene. The results indicated that these arginine-containing peptides did indeed catalyze the reaction, with rate accelerations observed to be between 1.6 and 3.5-fold. soton.ac.uk The level of catalysis was found to correlate with the number of arginine residues in the peptide sequence, suggesting that the guanidinium groups play a direct role in the catalytic mechanism. soton.ac.uk The synthesis of these catalytic peptides relies on the efficient and site-specific incorporation of arginine, a process for which Fmoc-Arg(Pbf)-OH is ideally suited.

Synthesis of Peptides for Artificial Enzyme Design and Mechanistic Investigations

The incorporation of arginine residues into synthetic peptides is fundamental for research in chemical biology, particularly in the fields of artificial enzyme design and the investigation of enzymatic mechanisms. The unique properties of the arginine side chain—with its guanidinium group remaining protonated under physiological pH—allow it to participate in crucial biological functions such as substrate binding through salt bridges, stabilization of transition states, and catalysis. Fmoc-Arg(Pbf)-OH serves as the cornerstone reagent for introducing arginine into peptide sequences via Fmoc-based solid-phase peptide synthesis (SPPS). semanticscholar.org The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group effectively shields the highly nucleophilic guanidino group during peptide chain elongation and is efficiently removed during the final acid-mediated cleavage from the resin. nih.gov

The ability to create bespoke peptides containing arginine enables researchers to craft tools for probing biological systems. Peptides synthesized using Fmoc-Arg(Pbf)-OH are valuable for studying protein-protein interactions, elucidating enzyme function, and developing enzyme inhibitors. By mimicking natural substrates or binding partners, these synthetic peptides allow for detailed mechanistic investigations into enzymatic pathways and have been explored as potential therapeutic agents.

A significant application of Fmoc-Arg(Pbf)-OH is in the de novo design of artificial enzymes, where functional peptide motifs are assembled to mimic the catalytic activity of natural enzymes. In one notable study, researchers designed a polymeric artificial esterase. ucl.ac.uk The design strategy involved synthesizing a dipeptide, Arg-Arg, to act as a binding unit for the transition state of an ester hydrolysis reaction. ucl.ac.uk The synthesis of this crucial recognition motif was accomplished using Fmoc-Arg(Pbf)-OH. This dipeptide was subsequently coupled to a polyallylamine backbone along with other functional amino acids intended to act as catalytic groups. The resulting functionalized polymers demonstrated catalytic, enzyme-like properties, showcasing a rational approach to artificial enzyme construction facilitated by standard peptide synthesis building blocks. ucl.ac.uk

| Component | Role in Artificial Enzyme Design | Precursor Used |

| Polyallylamine | Polymer backbone | N/A |

| Arg-Arg dipeptide | Transition-state binding unit | Fmoc-Arg(Pbf)-OH |

| Functional Amino Acids | Potential catalytic groups | Fmoc-protected amino acids |

| Lysine | Saturation of remaining functional groups | Fmoc-Lys(Fmoc)-OH |

Despite its widespread use, the synthesis of specialized peptides for mechanistic studies using Fmoc-Arg(Pbf)-OH is not without challenges. Research aimed at synthesizing peptide probes containing α-formylglycine (FGly) to study sulfatase enzymes revealed a critical incompatibility. nih.gov When Fmoc-Arg(Pbf)-OH was used to incorporate an arginine residue near the FGly, an unexpected side reaction occurred during the final cleavage step. nih.gov The Pbf protecting group was found to be incompatible with the FGly residue, leading to the formation of a byproduct and compromising the synthesis. nih.gov The researchers had to replace Fmoc-Arg(Pbf)-OH with an alternative, Fmoc-Arg(Boc)₂-OH, to successfully synthesize the target peptide. nih.gov This finding underscores the importance of considering potential side reactions between protecting groups and other reactive moieties within a peptide sequence during the design of probes for mechanistic investigations.

| Reactants in Peptide | Side Product Formation | Finding |

| Arginine (Pbf-protected) + Formylglycine (FGly) | Formation of an undesired adduct (Structure 10 in the source study) | The Pbf protecting group is incompatible with FGly residues during acidic cleavage. |

Future Directions and Emerging Research Avenues

Continued Development of More Efficient and Sustainable SPPS Methodologies for Arginine Incorporation

The drive towards "green chemistry" and process optimization in peptide synthesis is a major focus of current research. While Fmoc-Arg(Pbf)-OH is a well-established reagent, its use is associated with challenges that researchers are actively working to overcome, primarily concerning efficiency and environmental impact. chempep.comacs.org

A significant issue in Solid-Phase Peptide Synthesis (SPPS) is its reliance on hazardous solvents like N,N-dimethylformamide (DMF). acs.orgresearchgate.net Consequently, a key research avenue is the identification and implementation of greener alternative solvents. Studies have explored solvents such as N-Butylpyrrolidinone (NBP), 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone, and mixtures including dimethyl carbonate (DMC). acs.orgresearchgate.netresearchgate.net However, the incorporation of Fmoc-Arg(Pbf)-OH can be problematic in some of these solvents. For instance, using NBP can exacerbate the formation of inactive δ-lactam, a common side reaction with arginine derivatives that reduces yield. researchgate.net To counter this, researchers have developed specific strategies, such as performing the coupling at elevated temperatures (e.g., 45°C) with in-situ activation to reduce the viscosity of NBP and accelerate the desired coupling reaction over side reactions. researchgate.net

Another major thrust is the development of minimal-protection SPPS (MP-SPPS) strategies. unibo.itrsc.org The Pbf protecting group on Fmoc-Arg(Pbf)-OH contributes significantly to the molecule's mass but is cleaved and discarded in the final step, leading to poor atom economy. unibo.it Research has shown that using a combination of the coupling additive Oxyma Pure and a carbodiimide (B86325) like tert-butyl ethyl carbodiimide (TBEC) allows for the successful incorporation of side-chain unprotected Fmoc-Arg-OH (as its HCl salt). unibo.itrsc.orgresearchgate.net This approach not only improves the sustainability and atom economy of the synthesis but also simplifies the final cleavage and purification steps by reducing impurities derived from the protecting group. rsc.orgresearchgate.net

The table below summarizes some of the emerging sustainable SPPS strategies for arginine incorporation.

| Strategy | Key Features | Investigated Solvents | Reagents | Advantages | Challenges |

| Green Solvents | Replacement of hazardous solvents like DMF. acs.org | N-Butylpyrrolidinone (NBP), 2-MeTHF, γ-valerolactone, Dimethyl Carbonate (DMC). acs.orgresearchgate.netresearchgate.net | Standard coupling reagents (e.g., DIC/OxymaPure). researchgate.net | Reduced environmental impact and health hazards. researchgate.net | Increased viscosity and potential for side reactions like δ-lactam formation with Fmoc-Arg(Pbf)-OH. researchgate.net |

| Minimal-Protection SPPS | Use of side-chain unprotected arginine. unibo.itrsc.org | Green solvents where unprotected amino acids are soluble. rsc.org | Oxyma Pure / tert-butyl ethyl carbodiimide (TBEC). unibo.itrsc.org | Improved atom economy, reduced impurities, simplified purification. unibo.itrsc.org | Requires careful optimization of coupling conditions to prevent side reactions on the unprotected guanidinium (B1211019) group. unibo.it |

| Flow Chemistry | Continuous synthesis process instead of batch synthesis. acs.org | Various, including green solvents. | Standard SPPS reagents. | Fast heat transfer, reduced energy usage, and shorter reaction times. acs.org | Requires specialized equipment and optimization for complex peptides. |

| Hybrid SPPS/LPPS | Combines Solid-Phase Peptide Synthesis for fragments with Liquid-Phase Peptide Synthesis for final ligation. acs.orgunibo.it | Aqueous and organic solvents. | Ligation reagents. | Can produce very long peptides with higher overall yields and purity. acs.orgunibo.it | Complex multi-step process requiring expertise in both SPPS and LPPS. |

Advanced Characterization Techniques for Fmoc-Arg(Pbf)-OH and its Peptide Products

The synthesis of complex peptides requires robust analytical techniques to ensure purity, confirm structure, and identify any modifications or byproducts. While standard methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) remain essential for monitoring reaction progress and purifying final products, more advanced techniques are being employed to gain deeper insights. acs.orgnih.govacs.org

A powerful emerging tool is the use of isotopically labeled versions of the building block, such as Fmoc-Arg(Pbf)-OH (¹³C₆,¹⁵N₄) . chempep.com Incorporating this "heavy" arginine derivative into a peptide allows for precise protein quantification in complex biological samples through mass spectrometry-based techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture). chempep.com The distinct mass shift between the labeled and unlabeled peptides enables accurate relative quantification. chempep.com Furthermore, the integrated stable isotopes are invaluable for structural biology studies using Nuclear Magnetic Resonance (NMR) spectroscopy. chempep.com

The table below highlights key advanced characterization techniques and their applications.

| Technique | Application | Information Gained | Compound Variant Used |

| Quantitative Proteomics (e.g., SILAC) | Precise quantification of protein expression levels. chempep.com | Relative abundance of proteins in different cell states. | Fmoc-Arg(Pbf)-OH (¹³C₆,¹⁵N₄). chempep.com |

| Nuclear Magnetic Resonance (NMR) | Elucidation of 3D peptide and protein structure. chempep.com | Structural integrity, folding, and molecular interactions. | Isotopically labeled Fmoc-Arg(Pbf)-OH. chempep.com |

| Advanced Mass Spectrometry | Identification and characterization of post-translational modifications (PTMs). acs.orgresearchgate.net | Location and nature of modifications like carbonylation or glycation. acs.orgdigitellinc.com | Standard Fmoc-Arg(Pbf)-OH. |

| Circular Dichroism (CD) Spectrometry | Analysis of peptide secondary structure (e.g., alpha-helix, beta-sheet). acs.org | Conformational changes upon synthesis or modification. | Standard Fmoc-Arg(Pbf)-OH. |

Exploration of Novel Chemical Reactions and Bioconjugation Strategies Involving Arginine Residues

Beyond its role as a structural component of peptides, the arginine residue itself is a target for innovative chemical modification and bioconjugation. The unique reactivity of its guanidinium group opens up possibilities for creating advanced biomaterials, therapeutic agents, and diagnostic tools. papyrusbio.comsigmaaldrich.com

A prominent area of research involves the reaction of the arginine side chain with α-dicarbonyl compounds, such as phenylglyoxal (B86788) derivatives. papyrusbio.comsigmaaldrich.com This reaction, first noted in the early 20th century, allows for the chemoselective modification of arginine residues on the surface of proteins and peptides. papyrusbio.comsigmaaldrich.com Modern applications of this chemistry are highly sophisticated. For example, researchers have developed triazolyl-phenylglyoxal reagents that can be used to attach a wide range of functionalities—such as biotin (B1667282) for detection, fluorescent dyes for imaging, or drugs for targeted delivery—to arginine residues. sigmaaldrich.com A notable advancement is the creation of [18F]FPG , a fluorine-18 (B77423) labeled phenylglyoxal analog. nih.govacs.org This reagent enables the rapid and selective radiolabeling of native proteins on their arginine residues for use as Positron Emission Tomography (PET) imaging agents. nih.govacs.org

Another novel strategy employs diketopinic acid (DKPA) derivatives to achieve highly selective and, importantly, reversible bioconjugation to arginine. au.dk This method is particularly promising for creating next-generation antibody-drug conjugates (ADCs), as it allows for precise control over the labeling process without compromising the antibody's stability or function. au.dk

Furthermore, new chemical transformations are being explored to alter the fundamental structure of the arginine side chain for specific purposes. A key example is the chemical carbonylation of arginine to glutamate-5-semialdehyde using reagents like 9,10-phenanthrenequinone. americanpeptidesociety.orgacs.orgnih.gov This reaction not only mimics a PTM associated with oxidative stress, allowing for its study in disease models, but also introduces a reactive aldehyde group onto the peptide. americanpeptidesociety.orgacs.org This aldehyde can then serve as a chemical handle for further functionalization through reactions like hydroxylamine (B1172632) ligation or reductive amination. acs.org These emerging strategies are transforming the arginine residue from a simple structural unit into a versatile platform for chemical biology and drug development.

| Strategy | Reagent Class | Key Transformation | Resulting Functionality | Potential Applications |

| Phenylglyoxal Chemistry | Phenylglyoxal derivatives (e.g., 4-Azidophenyl glyoxal, [18F]FPG). papyrusbio.comnih.gov | Reaction with guanidinium group to form a stable hydroxyimidazole ring. papyrusbio.comsigmaaldrich.com | Attachment of probes, fluorophores, drugs, or radioisotopes. sigmaaldrich.comnih.gov | PET imaging, protein labeling, diagnostics. nih.govacs.org |

| Diketopinic Acid (DKPA) Ligation | DKPA derivatives with an azide (B81097) handle. au.dk | Chemo-selective and reversible binding to arginine. au.dk | Precise and reversible attachment of tags or drugs. au.dk | Antibody-drug conjugates (ADCs), diagnostic tools. au.dk |

| Chemical Carbonylation | 9,10-Phenanthrenequinone derivatives. americanpeptidesociety.orgnih.gov | Conversion of arginine side chain to glutamate-5-semialdehyde. americanpeptidesociety.orgnih.gov | Introduction of a reactive aldehyde group. acs.org | Studying oxidative stress, site-specific protein functionalization. americanpeptidesociety.orgacs.org |

Q & A

Q. How can researchers validate the incorporation of Fmoc-Arg(Pbf)-OH in complex peptide architectures?

- Methodological Answer : Combine HPLC retention time analysis with tandem mass spectrometry (MS/MS) to confirm positional integrity. For example, a 100% coupling efficiency for H-RGFL-NH2 was validated by comparing peak areas of unreacted resin-bound peptides versus target products . Use Kaiser or chloranil tests for real-time monitoring during SPPS .

Q. What experimental controls are essential when using Fmoc-Arg(Pbf)-OH in gene delivery or cell-penetration studies?

- Methodological Answer : Include negative controls with non-arginine-containing peptides to isolate the contribution of the Pbf-protected guanidinium group to cellular uptake. Quantify endosomal escape efficiency via confocal microscopy using pH-sensitive dyes, and validate peptide stability in serum-containing media via MALDI-TOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.